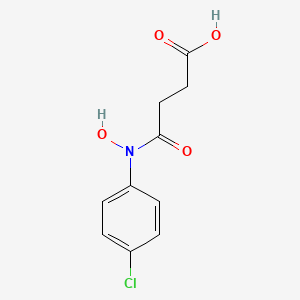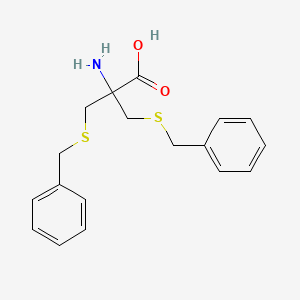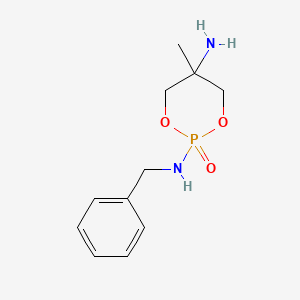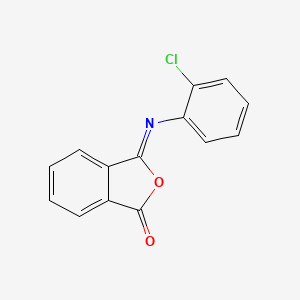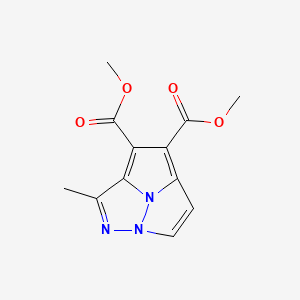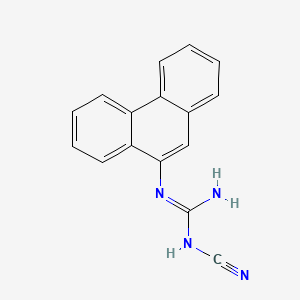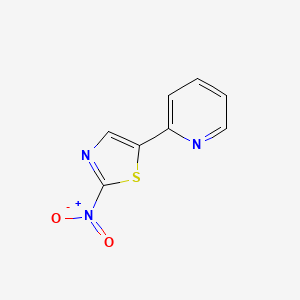
Pyridine, (2-nitro-5-thiazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, (2-nitro-5-thiazolyl)- is a heterocyclic aromatic organic compound that contains both pyridine and thiazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, (2-nitro-5-thiazolyl)- typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-aminopyridine with a nitro-substituted thiazole precursor under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
Industrial production of Pyridine, (2-nitro-5-thiazolyl)- may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Pyridine, (2-nitro-5-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like chlorine or bromine can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amino-substituted pyridine-thiazole compounds.
Substitution: Formation of halogenated pyridine-thiazole derivatives.
科学的研究の応用
Pyridine, (2-nitro-5-thiazolyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties
作用機序
The mechanism of action of Pyridine, (2-nitro-5-thiazolyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can inhibit the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, leading to reduced inflammation.
類似化合物との比較
Similar Compounds
Pyridine: A simple heterocyclic compound with a nitrogen atom in the ring.
Thiazole: A five-membered ring containing both sulfur and nitrogen atoms.
Nitropyridine: Pyridine with a nitro group attached.
Uniqueness
Pyridine, (2-nitro-5-thiazolyl)- is unique due to the presence of both pyridine and thiazole rings, which confer distinct chemical and biological properties. The combination of these rings enhances its potential as a versatile compound in various applications .
特性
CAS番号 |
68135-39-7 |
|---|---|
分子式 |
C8H5N3O2S |
分子量 |
207.21 g/mol |
IUPAC名 |
2-nitro-5-pyridin-2-yl-1,3-thiazole |
InChI |
InChI=1S/C8H5N3O2S/c12-11(13)8-10-5-7(14-8)6-3-1-2-4-9-6/h1-5H |
InChIキー |
DJHOTDBDQXIBGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CN=C(S2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,5-Trichloro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B12804836.png)
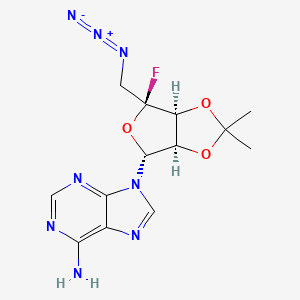
![4-(3-Bromo-4-fluorophenyl)-5-oxo-3-[4-[2-(sulfinatoamino)ethylamino]-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazole](/img/structure/B12804847.png)
